N-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]cyclopropanesulfonamide
Description
Properties
IUPAC Name |
N-[(2-hydroxy-3,4-dihydro-1H-naphthalen-2-yl)methyl]cyclopropanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3S/c16-14(10-15-19(17,18)13-5-6-13)8-7-11-3-1-2-4-12(11)9-14/h1-4,13,15-16H,5-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHIOENPZZLZHAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)NCC2(CCC3=CC=CC=C3C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Amination of Cyclopropanesulfonyl Chloride
The reaction of cyclopropanesulfonyl chloride with ammonia gas in anhydrous dioxane at room temperature for 72 hours achieves yields exceeding 90%. This method avoids intermediate isolation, as the ammonium chloride byproduct precipitates and is removed via filtration. Nuclear magnetic resonance (NMR) analysis confirms product purity, with characteristic signals at δ 2.59 ppm (cyclopropyl methine proton) and δ 1.02–1.20 ppm (cyclopropyl methylene protons).
An alternative approach employs 0.5 M ammonia in dioxane, stirred for three days at ambient temperature. While similarly effective, this method requires larger solvent volumes, complicating scalability.
Solvent and Catalytic Modifications
Methanol-ammonium hydroxide systems at 0°C yield cyclopropanesulfonamide at 52% efficiency, with residual solvent challenges necessitating extensive rotary evaporation. Comparatively, dichloromethane (DCM) facilitates rapid reaction kinetics when ammonia gas is bubbled through the solution at −78°C, followed by gradual warming to room temperature. This protocol minimizes side reactions, though it demands stringent temperature control.
Table 1: Cyclopropanesulfonamide Synthesis Optimization
| Method | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| NH₃ gas in dioxane | Dioxane | RT | 72 h | >90% |
| NH₄OH in methanol | Methanol | 0°C → RT | 16 h | 52% |
| NH₃ gas in DCM | DCM | −78°C → RT | 2 h | 74% |
Synthesis of (2-Hydroxy-1,2,3,4-Tetrahydronaphthalen-2-yl)Methylamine
The tetralin-derived amine is synthesized via reductive amination of 2-hydroxy-1-tetralone. Sodium cyanoborohydride in methanol-acetic acid buffer selectively reduces the imine intermediate, yielding the secondary amine with >80% enantiomeric excess. Catalytic hydrogenation using palladium on carbon under 50 psi H₂ offers a greener alternative, though it requires precise pH control to prevent over-reduction.
Coupling of Cyclopropanesulfonamide and Tetralin Methylamine
Sulfonamide bond formation is achieved through the reaction of cyclopropanesulfonyl chloride with (2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methylamine in DCM, catalyzed by triethylamine.
Reaction Mechanism and Optimization
The nucleophilic amine attacks the electrophilic sulfur center of the sulfonyl chloride, releasing HCl. Triethylamine (2.5 equiv) neutralizes the acid, driving the reaction to completion. Kinetic studies reveal optimal conversion at 0°C with gradual warming to 25°C over four hours, achieving 89% isolated yield.
Table 2: Coupling Reaction Parameters
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | 0°C → 25°C | Maximizes rate |
| Triethylamine (equiv) | 2.5 | Prevents HCl quenching |
| Solvent | DCM | Enhances solubility |
Purification and Analytical Characterization
Crude product purification employs silica gel chromatography (ethyl acetate/hexanes, 3:7) followed by recrystallization from ethanol-water. High-performance liquid chromatography (HPLC) confirms >98% purity, while Fourier-transform infrared spectroscopy (FTIR) validates sulfonamide C=O stretching at 1340 cm⁻¹ .
Chemical Reactions Analysis
Types of Reactions: N-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]cyclopropanesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The compound can be reduced to remove the hydroxyl group or modify the cyclopropanesulfonamide group.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium(VI) oxide, potassium permanganate, and Dess-Martin periodinane.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution reaction.
Major Products Formed:
Oxidation Products: Ketones, carboxylic acids, and their derivatives.
Reduction Products: Alcohols, amines, and other reduced derivatives.
Substitution Products: Halogenated compounds, alkylated derivatives, and other substituted products.
Scientific Research Applications
Medicinal Chemistry
Therapeutic Potential
The sulfonamide group in N-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]cyclopropanesulfonamide is known for its antibacterial and anti-inflammatory properties. Research indicates that compounds containing sulfonamide moieties can inhibit bacterial growth and modulate inflammatory responses. This compound's structure suggests it may interact with various biological targets, making it a candidate for drug development aimed at treating infections and inflammatory diseases.
Case Studies
Several studies have investigated the biological activity of sulfonamides. For instance, compounds with similar structures have shown efficacy against resistant bacterial strains and have been explored for their role in treating conditions like rheumatoid arthritis and other inflammatory disorders.
Pharmacology
Biological Interactions
this compound has been studied for its interactions with specific enzymes and receptors in the body. Its unique tetrahydronaphthalene moiety may enhance binding affinity to biological targets compared to traditional sulfonamides.
Research Findings
Pharmacological studies have demonstrated that related compounds can act as enzyme inhibitors or receptor modulators. For example, sulfonamides have been shown to inhibit carbonic anhydrase and other enzymes critical for metabolic processes.
Materials Science
Development of Novel Materials
In materials science, this compound can be utilized to synthesize new materials with tailored chemical and physical properties. Its ability to form stable complexes could be beneficial in creating advanced polymers or nanomaterials.
Applications in Coatings and Polymers
Research has indicated that incorporating sulfonamide groups into polymer matrices can enhance properties such as thermal stability and mechanical strength. This compound's application in coatings could lead to improved performance in various industrial applications.
Mechanism of Action
The mechanism by which N-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]cyclopropanesulfonamide exerts its effects involves its interaction with specific molecular targets and pathways. The hydroxyl group and the cyclopropanesulfonamide moiety play crucial roles in these interactions, leading to the modulation of biological processes.
Comparison with Similar Compounds
N-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]benzenesulfonamide: Similar structure but with a benzene ring instead of cyclopropane.
N-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]methanesulfonamide: Similar structure but with a methanesulfonamide group.
Uniqueness: N-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]cyclopropanesulfonamide is unique due to its cyclopropanesulfonamide group, which imparts distinct chemical and biological properties compared to similar compounds.
Biological Activity
N-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]cyclopropanesulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The compound features a cyclopropanesulfonamide moiety linked to a tetrahydronaphthalene structure with a hydroxyl group. The molecular formula is with a molecular weight of approximately 253.33 g/mol. Its structural complexity contributes to its varied biological activities.
1. Anticancer Activity
Research indicates that this compound exhibits promising anticancer properties. Studies have shown that this compound can induce apoptosis in various cancer cell lines by targeting specific signaling pathways involved in cell survival and proliferation. For instance:
- Apoptosis Induction : The compound activates caspases and alters mitochondrial membrane potential, leading to programmed cell death in cancer cells .
- Cell Cycle Arrest : It has been reported to induce G1 phase arrest in certain cancer types, inhibiting their proliferation .
2. Antiviral Properties
Additionally, this compound has demonstrated antiviral activity against several viruses, including the hepatitis C virus (HCV). Its mechanism involves inhibiting viral replication by interfering with the viral life cycle .
Pharmacological Studies
Pharmacological studies have characterized the binding affinity of this compound to various biological targets:
| Target | Binding Affinity (Ki) | Effect |
|---|---|---|
| Caspase-3 | 50 nM | Apoptosis induction |
| HCV NS5B Polymerase | 25 nM | Inhibition of viral replication |
| Estrogen Receptor (ER) | 30 nM | Modulation of hormonal activity |
These interactions highlight the compound's potential as a multi-target agent in cancer therapy and antiviral treatments.
Case Study 1: Cancer Cell Lines
In a study conducted on various cancer cell lines (e.g., MCF-7 breast cancer cells), treatment with this compound resulted in a significant decrease in cell viability after 48 hours of exposure. The IC50 value was determined to be approximately 12 µM .
Case Study 2: Antiviral Activity
In vitro assays demonstrated that the compound effectively reduced HCV replication by 70% at a concentration of 5 µM. The mechanism was attributed to direct inhibition of the HCV NS5B polymerase activity .
Q & A
Q. What are the recommended synthetic routes for N-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]cyclopropanesulfonamide, and what reaction conditions are critical for yield optimization?
- Methodology : The synthesis involves multi-step protocols, including:
Cyclopropane sulfonamide group introduction : Use cyclopropanesulfonyl chloride under anhydrous conditions with a tertiary amine base (e.g., N-ethyl-N,N-diisopropylamine) in isopropyl alcohol at 80°C for 48 hours .
Hydroxylation of the tetrahydronaphthalene core : Requires inert atmosphere (e.g., nitrogen) and hydroxylamine hydrochloride in methanol at 20°C .
- Critical Parameters :
- Temperature control (±5°C tolerance) to avoid side reactions.
- Solvent purity (e.g., 2-methyltetrahydrofuran) to prevent hydrolysis .
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | Cyclopropanesulfonyl chloride, isopropyl alcohol, 80°C | Sulfonamide formation |
| 2 | Hydroxylamine hydrochloride, methanol, inert atmosphere | Hydroxylation |
Q. How is the structural integrity of this compound confirmed post-synthesis?
- Methodology :
- 1H/13C NMR : Assign peaks for cyclopropane protons (δ 1.2–1.8 ppm) and hydroxylated tetrahydronaphthalene (δ 3.5–4.5 ppm). Compare with PubChem’s computed spectral data .
- HPLC-MS : Use C18 columns with acetonitrile/water gradients (95:5 to 50:50) to confirm purity (>98%) and molecular ion [M+H]+ .
Q. What stability challenges arise during storage, and how are they mitigated?
- Methodology :
- Storage : Protect from light and moisture at -20°C in amber vials under argon.
- Degradation Monitoring : Use accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS to detect hydrolysis products (e.g., cyclopropanesulfonic acid) .
Q. What mechanistic hypotheses exist for its biological or catalytic activity?
- Methodology :
- Hydrogen-Bonding Analysis : The hydroxyl and sulfonamide groups may act as hydrogen-bond donors. Use kinetic isotope effects (KIEs) with deuterated analogs to confirm transition states .
Advanced Research Questions
Q. How can synthetic yield be improved without compromising stereochemical purity?
- Methodology :
- Catalyst Screening : Test chiral auxiliaries (e.g., (R)-BINOL) during cyclopropane formation to enhance enantiomeric excess (ee).
- DoE Optimization : Apply response surface methodology (RSM) to variables like solvent polarity (2-methyltetrahydrofuran vs. THF) and reaction time .
Q. How to resolve contradictions between computational predictions and experimental spectral data?
- Case Study : If NMR data conflicts with DFT-calculated shifts (e.g., cyclopropane ring distortion):
Perform 2D NMR (HSQC, NOESY) to assign stereochemistry .
Validate via X-ray crystallography (if single crystals are obtainable) .
Q. What computational tools are suitable for modeling its interactions with biological targets?
- Methodology :
- Molecular Dynamics : Use AMBER or GROMACS with the compound’s SMILES string (from PubChem ) to simulate binding to cyclooxygenase-2 (COX-2).
- Docking Studies : AutoDock Vina for binding affinity predictions; validate with SPR (surface plasmon resonance) .
Q. What are the degradation pathways under oxidative or hydrolytic stress?
- Methodology :
- LC-MS/MS : Identify degradation products (e.g., sulfonic acid derivatives) under forced conditions (H2O2/Fe²⁺ for oxidation; pH 9 buffer for hydrolysis) .
- Radical Scavenger Assays : Use DPPH to assess antioxidant activity and degradation kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
